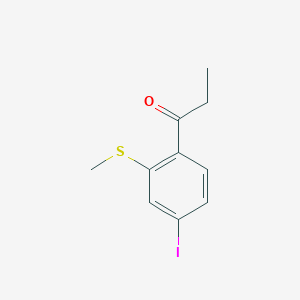

1-(4-Iodo-2-(methylthio)phenyl)propan-1-one

Descripción

1-(4-Iodo-2-(methylthio)phenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a phenyl ring bearing iodine at the 4-position and a methylthio (-SMe) group at the 2-position. This compound’s structure combines halogen (iodine) and sulfur-containing substituents, which confer distinct electronic and steric properties. The iodine atom, being a heavy halogen, contributes to high molecular weight and polarizability, while the methylthio group enhances lipophilicity and influences regioselectivity in reactions such as electrophilic substitution or coupling .

Propiedades

Fórmula molecular |

C10H11IOS |

|---|---|

Peso molecular |

306.17 g/mol |

Nombre IUPAC |

1-(4-iodo-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11IOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 |

Clave InChI |

DWHCPZMDCVUBOC-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=C(C=C(C=C1)I)SC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as methanol, under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(4-Iodo-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

1-(4-Iodo-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The iodine and methylthio groups play a crucial role in binding to these targets, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Yield

Halogenated analogs like 1-(4-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one exhibit yields of 67% and 60%, respectively, in coupling reactions (Table 1). The lower yield for bromine compared to chlorine may reflect steric hindrance or reduced leaving-group ability. Iodine, being larger and less electronegative than Cl or Br, could further reduce yields in similar reactions due to slower kinetics or side reactions .

Table 1: Reaction Yields of Halogenated Aryl Propanones

Physicochemical Properties

1-(2-Chloro-4-(methylthio)phenyl)propan-1-one (C₁₀H₁₁ClOS) has a predicted density of 1.20 g/cm³ and boiling point of 301.6°C, highlighting the impact of sulfur and chlorine on molecular packing and volatility. The iodine analog is expected to have higher molecular weight (C₁₀H₁₁IOS) and density due to iodine’s atomic mass .

Thiophene and Heteroaryl Analogs

1-(Thiophen-2-yl)propan-1-one (C₇H₈OS) replaces the benzene ring with a thiophene moiety, altering electronic properties. Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions compared to benzene derivatives, but the target compound’s iodine and methylthio groups may direct reactions to specific positions .

Amino-Substituted Derivatives

In contrast, the methylthio group in the target compound contributes to hydrophobic interactions, making it more suited for lipid-rich environments .

Cyclohexenyl and Aliphatic Ketones

Neroli ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one) demonstrates how cyclic structures reduce planarity, lowering melting points compared to aromatic ketones. The target compound’s rigid phenyl ring likely results in higher thermal stability .

Actividad Biológica

1-(4-Iodo-2-(methylthio)phenyl)propan-1-one, an organic compound characterized by its unique structural features, has garnered attention for its potential biological activities. The compound is notable for its iodine and methylthio substituents, which may influence its interaction with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one is , with a molecular weight of approximately 306.17 g/mol. The presence of the iodine atom and the methylthio group contributes to its reactivity and potential pharmacological applications.

Antimicrobial Properties

Research indicates that 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one have been explored in several studies. The compound has demonstrated efficacy in inhibiting the proliferation of cancer cell lines, including those associated with acute myeloid leukemia (AML). In vitro assays have indicated that it may induce differentiation in AML cells, promoting apoptosis through modulation of signaling pathways involved in cell survival and death.

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains revealed that 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In a phenotypic screening of small molecules, 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one was identified as a potential differentiating agent for AML cells. It was shown to increase the expression of differentiation markers while reducing cell viability in a dose-dependent manner .

The biological activity of 1-(4-Iodo-2-(methylthio)phenyl)propan-1-one is hypothesized to involve:

- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic processes, leading to altered enzymatic activity.

- Signaling Pathway Modulation : It may influence key signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Data Summary

| Biological Activity | MIC (µg/mL) | Cell Line Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | 32 - 128 | Staphylococcus aureus | Growth inhibition |

| Anticancer | Varies | AML Cell Lines | Induction of differentiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.